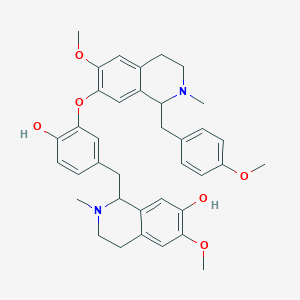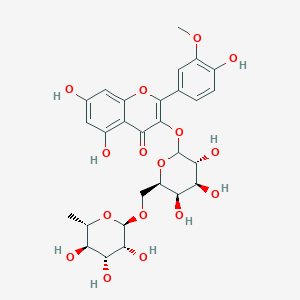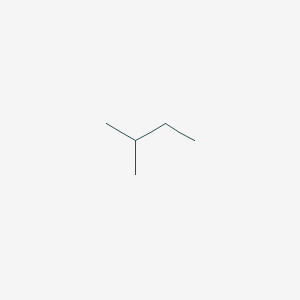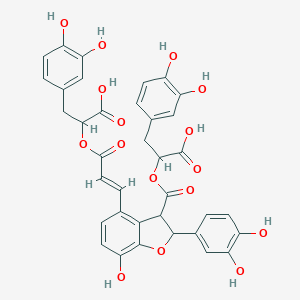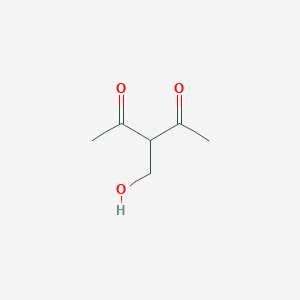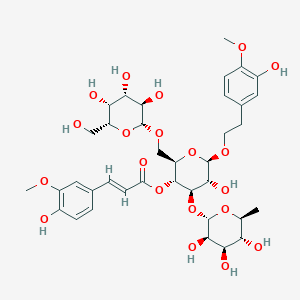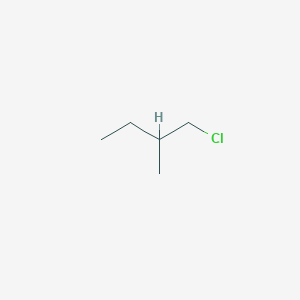
1-Chloro-2-methylbutane
Übersicht
Beschreibung
1-Chloro-2-methylbutane is a molecule that has been the subject of various spectroscopic studies to understand its conformational behavior and vibrational properties. The molecule can exist in multiple conformations, which can be analyzed through techniques such as Raman optical activity and electron diffraction .
Synthesis Analysis
The synthesis of 1-chloro-2-methylbutane can be achieved through different chemical reactions. One method involves the thermal decomposition of 2-methylbutyl chloroformate, which proceeds via a 1,3-hydride shift leading to the formation of 2-chloro-3-methylbutane, a related compound . Another synthesis route is from isobutanol and sulphurous oxychloride catalyzed by pyridine, achieving a yield of over 65% under optimal conditions .
Molecular Structure Analysis
The molecular structure of 1-chloro-2-methylbutane has been investigated using gas-phase electron diffraction and ab initio calculations. These studies have revealed the presence of multiple conformers in the gas phase, with the anti and gauche positions being significant for understanding the molecule's conformational composition .
Chemical Reactions Analysis
Chemical reactions involving 1-chloro-2-methylbutane include free radical substitution, as seen in the chlorination of 1,1,1-trifluoro-2-methylbutane. The reactivity observed in such reactions can be explained by considering both electronic and steric effects . Additionally, 1-chloro-2-methylbutane can participate in nucleophilic substitution reactions, as demonstrated by the reactivity of 1-(chloromethyl)-1-methylsilacyclopentane .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-chloro-2-methylbutane can be inferred from its vibrational spectra. Raman optical activity and infrared spectroscopy provide insights into the molecule's chirality and conformational dynamics. The compound exhibits different conformations in liquid and crystalline states, which can be distinguished by their vibrational frequencies . The presence of the chloro group and its influence on the molecule's behavior is a key aspect of these properties.
Wissenschaftliche Forschungsanwendungen
Optical Rotation and Atomic Dimension : 1-Chloro-2-methylbutane has been studied for its optical rotation properties. Researchers prepared optically active derivatives of 2-methylbutane, including 1-chloro-2-methylbutane, and determined their optical rotation, specific gravity, refractive index, and boiling point at various pressures. This research contributes to understanding the molecular rotations of these compounds and their relation to the atomic radii of halogen atoms (Brauns, 1937).
Raman Optical Activity and Vibrational Frequencies : The atom dipole interaction model for Raman optical activity has been used to evaluate chirality parameters for 1-chloro-2-methylbutane. The study involved evaluating the normal coordinates and vibrational frequencies for the CCl stretching motion of its conformers. This research helps in understanding the molecular structure and behavior of 1-chloro-2-methylbutane through simulated Raman optical activity and ordinary Raman spectra (Prasad, Nafie, & Burow, 1979).
Thermal Decomposition and Reaction Mechanisms : In a study of the thermal decomposition of 2-methylbutyl chloroformate, 2-chloro-3-methylbutane was identified as a by-product. This formation suggests a mechanism involving a 1,3-hydride shift and a protonated cyclopropane intermediate, providing insights into kinetic-controlled substitution reactions (Dupuy, Goldsmith, & Hudson, 1973).
Infrared and Raman Spectra Analysis : The infrared and Raman spectra of liquid, glass, and crystal forms of 1-chloro-2-methylbutane have been measured to infer the structure of various isomers. This study contributes to the understanding of the compound's conformations in different states (Schettino & Benedetti, 1978).
Rearrangement Mechanisms : Research on neopentyl chloride and bromide has shown that a mechanism involving the interchange of a methyl group and a chlorine atom leads to the formation of 2-chloro-2-methylbutane. This study offers insights into the rearrangement mechanisms in carbonium-ion type reactions, contributing to the understanding of molecular transformations (Lisowski et al., 2010).
Safety And Hazards
1-Chloro-2-methylbutane is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing vapors, mist, or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
1-chloro-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAKWOFEHSYKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883245 | |
| Record name | Butane, 1-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methylbutane | |
CAS RN |
616-13-7 | |
| Record name | 1-Chloro-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1-chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)
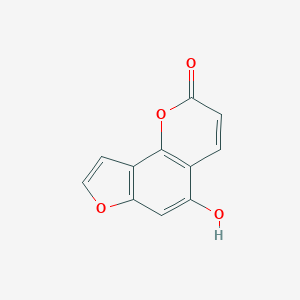
![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
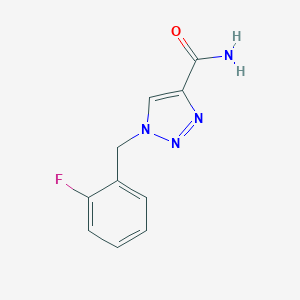
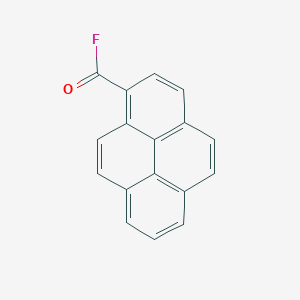
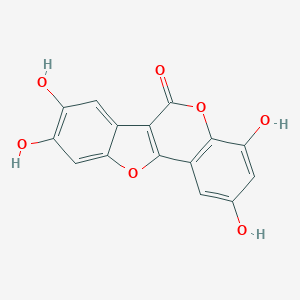
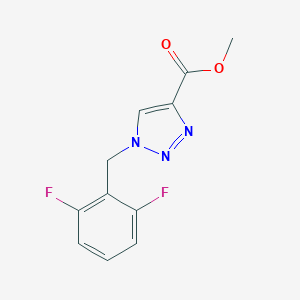
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
